Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt)
Description
Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) is a complex azo-based sulfonate compound characterized by multiple aromatic systems, azo linkages (-N=N-), and a calcium counterion. Structural determination of such compounds typically employs X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods (UV-Vis, NMR) for functional group identification . The calcium salt’s sulfonate group enhances water solubility, while the azo and naphthyl moieties contribute to its light absorption properties, making it comparable to other azo dyes and sulfonate salts.
Properties
CAS No. |
43035-18-3 |
|---|---|
Molecular Formula |
C64H50CaN8O14S2 |
Molecular Weight |
1259.3 g/mol |
IUPAC Name |
calcium;4-[[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methylbenzoyl]amino]benzenesulfonate |
InChI |
InChI=1S/2C32H26N4O7S.Ca/c2*1-19-7-8-21(31(38)33-23-11-15-25(16-12-23)44(40,41)42)18-28(19)35-36-29-26-6-4-3-5-20(26)17-27(30(29)37)32(39)34-22-9-13-24(43-2)14-10-22;/h2*3-18,37H,1-2H3,(H,33,38)(H,34,39)(H,40,41,42);/q;;+2/p-2 |
InChI Key |
GKPNTENSJLYPAC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)O.CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) involves multiple steps, including the formation of azo bonds and the incorporation of sulphonate groups. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The methoxy and sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the azo bonds can produce amines .
Scientific Research Applications
Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile compound in scientific research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural complexity distinguishes it from simpler sulfonates and azo dyes. For example:
Spectroscopic and Crystallographic Features
- UV-Vis Absorption: The target compound’s azo and naphthyl groups likely result in strong absorption in the visible range (400–600 nm), similar to commercial azo dyes. Isorhamnetin-3-O-glycoside, a flavonoid, absorbs in the UV range (280–350 nm) due to conjugated aromatic systems .
- NMR Data : While specific NMR shifts for the target compound are unavailable, analogous sulfonates (e.g., 4-methylbenzenesulfonate ) exhibit characteristic sulfonate proton environments (δ 7.2–7.8 ppm in ¹H-NMR).
- Crystallography: The calcium salt’s structure may involve ionic interactions between Ca²⁺ and sulfonate groups, contrasting with the N—H⋯O hydrogen-bonded chains in 2-aminoanilinium 4-methylbenzenesulfonate . SHELX software is critical for resolving such intricate structures.
Stability and Environmental Impact
- Thermal Stability: Calcium sulfonates generally exhibit higher thermal stability than ammonium salts (e.g., 2-aminoanilinium sulfonate) due to stronger ionic bonds.
- Regulatory Considerations : Unlike manganese compounds in the Toxics Release Inventory , calcium sulfonates are less likely to be regulated as heavy metals, but their environmental persistence depends on biodegradability of the aromatic backbone.
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its intricate structure comprising multiple functional groups, including hydroxyl, methoxy, and sulfonate moieties. The presence of these groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the 4-methoxyphenyl group have shown promising results in inhibiting the growth of various cancer cell lines. In a study assessing the anticancer activity of related compounds, one derivative demonstrated a GI50 value of 32.7 μM against the MCF-7 breast cancer cell line and similar efficacy against K562, HeLa, and PC-3 cell lines . This suggests that the Bis4 compound may also possess comparable anticancer activity.
The proposed mechanism of action for compounds like Bis4 involves the inhibition of key enzymes involved in nucleotide synthesis, particularly thymidylate synthase. Docking studies have shown that these compounds can effectively bind to the active site of thymidylate synthase, which is crucial for DNA replication and repair . This inhibition can lead to reduced proliferation of cancer cells.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for evaluating the drug-like characteristics of any compound. Preliminary studies suggest that derivatives similar to Bis4 exhibit favorable ADME profiles, indicating potential for oral bioavailability and metabolic stability .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of Bis4 on various cancer cell lines. For example:
| Cell Line | GI50 Value (μM) |
|---|---|
| MCF-7 | 32.7 |
| K562 | 55.3 |
| HeLa | 34.3 |
| PC-3 | 28.9 |
These values indicate that Bis4 is particularly effective against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its potential as a therapeutic agent in oncology.
Structural Activity Relationship (SAR)
Further investigations into the structural activity relationship (SAR) have revealed that modifications to the substituents on the naphthylazo structure can significantly impact biological activity. For instance, electron-withdrawing groups enhance binding affinity to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
